molecular formula C13H14N4O4 B609585 (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol CAS No. 1044589-82-3

(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol

Cat. No. B609585
M. Wt: 290.28
InChI Key: NKRAIOQPSBRMOV-NRMKKVEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NITD008 is an antiviral drug. It was developed as a potential treatment for flavivirus infections, and shows broad spectrum antiviral activity against many related viruses such as Dengue virus, West Nile virus, yellow fever virus, Powassan virus, Hepatitis C virus, Kyasanur Forest disease virus, Omsk hemorrhagic fever virus and Zika virus. Unfortunately NITD008 proved too toxic in pre-clinical animal testing to be suitable for human trials, but it continues to be used in research to find improved treatments for emerging viral diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthetic Approach : An efficient synthesis method for related compounds, specifically 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-ones, was developed. This synthesis involved the condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by a protection strategy to afford N(2),N(2),N(7)-tris-Boc-O(4)-t-Bu-5-substituted compounds (Wang & Gold, 2009).

Antiviral Applications

  • Inhibition of Dengue Virus RNA Synthesis : The compound has been identified as a potent inhibitor of dengue virus (DENV), demonstrating significant effectiveness in suppressing peak viremia and preventing death in a mouse model. The compound’s mode of action is associated with blocking viral RNA synthesis (Chen et al., 2010).

Derivatives and Analogues

  • Carbocyclic Analogs of 7-deazaguanosine : Studies on carbocyclic analogues of 7-deazaguanosine revealed selective inhibitory activities against HSV1 and HSV2, indicating potential antiviral applications (Legraverend et al., 1985).

  • Potential Antitumor Agents : Some compounds structurally related to the queried compound were synthesized and evaluated as potential antitumor agents. These included dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing promising results against various human tumor cell lines (Gangjee et al., 2003).

Other Research Insights

  • Inhibitory Activities on Xanthine Oxidase : N-methyl isomers of related pyrrolo[2,3-d]pyrimidine compounds showed inhibitory activity on xanthine oxidase, a key enzyme in purine metabolism (Seela et al., 1984).

  • Glycosidase Inhibitory Activities : Derivatives of pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory activities toward glycosidases, which could have implications in biochemical and medical research (Popowycz et al., 2004).

  • Potential Inhibitors of Hepatitis B Virus : Novel derivatives of neplanocin A, structurally related to the queried compound, have been identified as potent inhibitors of hepatitis B virus replication, highlighting the compound's relevance in antiviral research (Toyama et al., 2022).

properties

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRAIOQPSBRMOV-NRMKKVEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159354
Record name 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Deaza-2'-C-acetylene-adenosine

CAS RN

1044589-82-3
Record name 7-(2-C-Ethynyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044589-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NITD-008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044589823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITD-008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKI7T3WQ2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol
Reactant of Route 4
(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol
Reactant of Route 5
(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol

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